

Unveiling the Neuroprotective Potential of Ibogaline: An In Vitro Comparative Guide

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Compound of Interest

Compound Name: *Ibogaline*

Cat. No.: *B1209602*

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The quest for novel neuroprotective agents is a cornerstone of modern neuroscience research. Within the diverse chemical landscape of natural products, iboga alkaloids have emerged as compounds of significant interest. This guide provides a comparative analysis of the potential neuroprotective effects of **Ibogaline**, a member of the iboga alkaloid family. Due to the limited direct research on **Ibogaline**'s neuroprotective properties, this guide will focus on its known molecular interactions, drawing comparisons with the more extensively studied iboga alkaloid, Ibogaine, and other related compounds. The experimental data and protocols presented herein aim to provide a foundational resource for researchers seeking to validate and explore the neuroprotective capacity of **Ibogaline** in vitro.

Comparative Analysis of Iboga Alkaloids

The neuroprotective effects of iboga alkaloids are thought to be mediated through their interactions with various receptors and signaling pathways in the central nervous system. This section compares **Ibogaline** with other notable iboga alkaloids based on their receptor binding affinities and documented in vitro neuroprotective effects.

Receptor Binding Affinities

Understanding the receptor binding profile of a compound is crucial in elucidating its mechanism of action. The following table summarizes the binding affinities (K_i , in nM) of

Ibogaline and its comparators at key receptors implicated in neuroprotection and neurodegeneration. A lower Ki value indicates a higher binding affinity.

Compound	Sigma-2 Receptor (Ki, nM)	Sigma-1 Receptor (Ki, nM)	NMDA Receptor (IC50, μ M)	Kappa-Opioid Receptor (Ki, μ M)
Ibogaline	Reported to have good affinity[1]	-	-	-
Ibogaine	201[2]	8554[2]	3.1[3]	2.08[1]
Tabernanthine	194[2]	~3-5 fold higher than Ibogaine[2]	-	0.15[1]
(+/-)-Ibogamine	137[2]	~3-5 fold higher than Ibogaine[2]	-	2.6[1]
(+/-)- Coronaridine	Lacks significant affinity[2]	Lacks significant affinity[2]	-	4.3[1]

Note: A dash (-) indicates that data was not readily available in the reviewed literature.

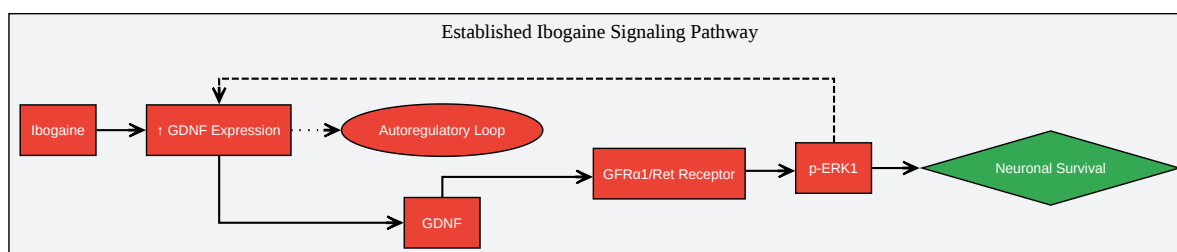
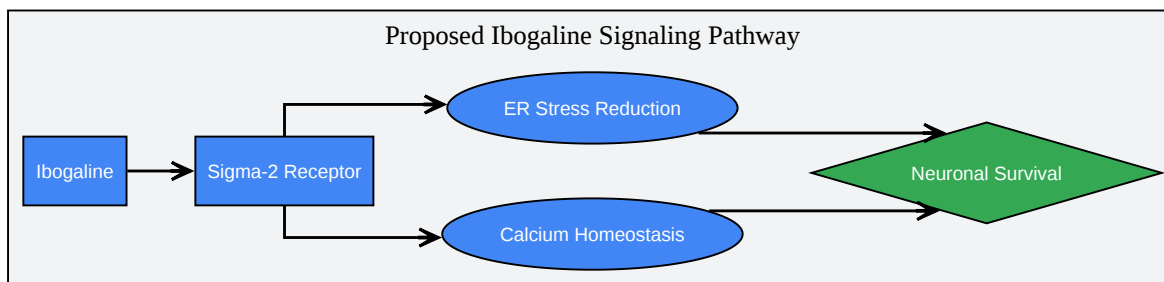
In Vitro Neuroprotective Evidence

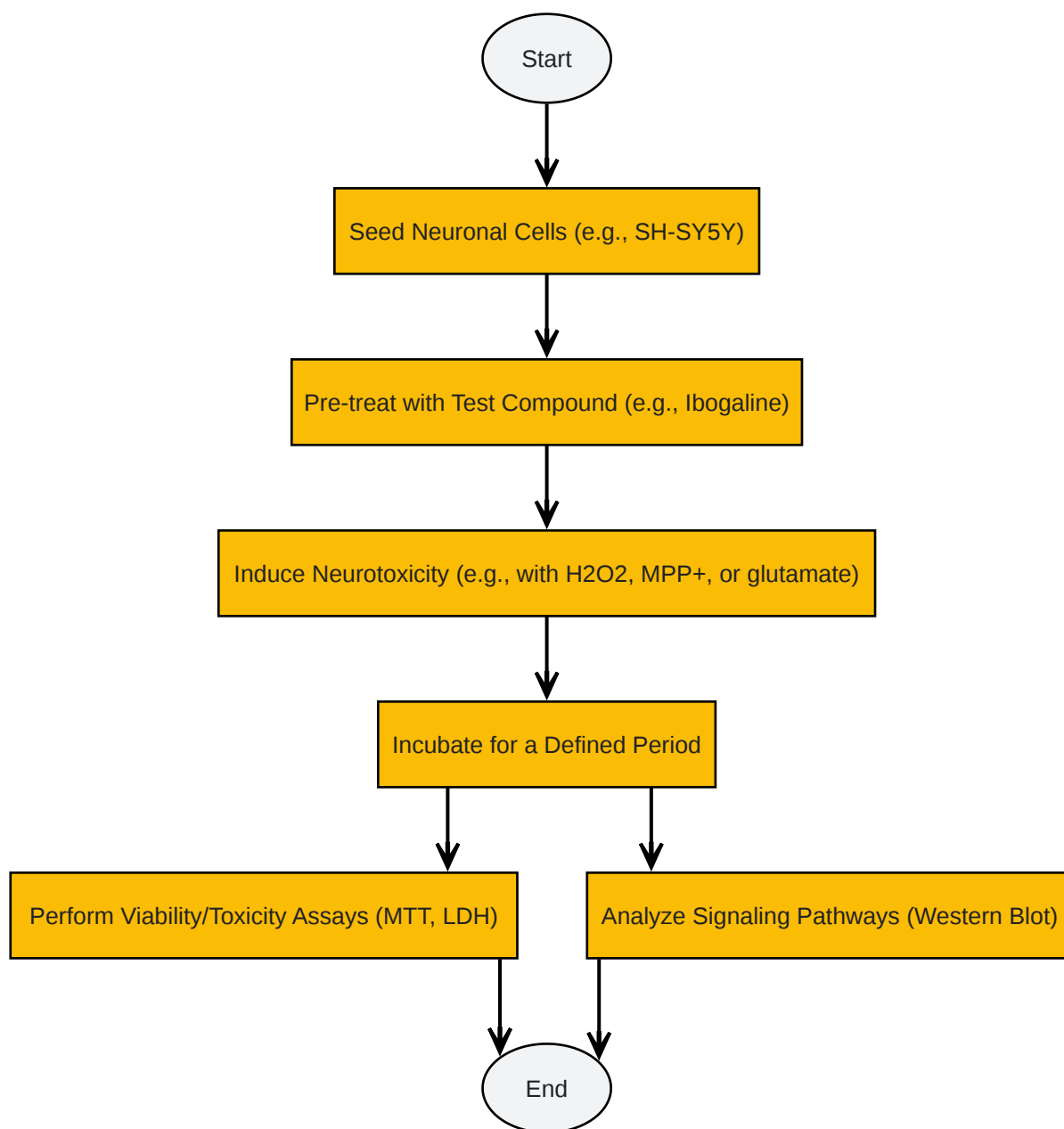
While direct evidence for **Ibogaline**'s neuroprotective effects is pending, the well-documented effects of Ibogaine provide a valuable point of comparison. The SH-SY5Y human neuroblastoma cell line is a commonly used in vitro model for studying neuroprotection.

Compound	Experimental Model	Neuroprotective Mechanism	Key Findings
Ibogaline	-	Proposed: Modulation of Sigma-2 receptor signaling	Further research is required to validate this hypothesis.
Ibogaine	SH-SY5Y cells	Upregulation of the GDNF signaling pathway[4][5]	Increased phosphorylation of the GDNF receptor, Ret, and the downstream kinase, ERK1.[4][5] This leads to a sustained increase in GDNF expression through an autoregulatory loop.[6]

Proposed Neuroprotective Mechanism of Ibogaline and Established Pathway of Ibogaine

The following diagrams illustrate the proposed neuroprotective signaling pathway for **Ibogaline** based on its affinity for the sigma-2 receptor, and the established neuroprotective pathway for Ibogaine.





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